N-(2,2,2-trichloro-1-methanesulfonylethyl)formamide
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Overview
Description
N-(2,2,2-trichloro-1-methanesulfonylethyl)formamide is a chemical compound with the molecular formula C10H10Cl3NO3S It is known for its unique structure, which includes a formamide group attached to a trichloromethanesulfonylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-methanesulfonylethyl)formamide typically involves the reaction of 2,2,2-trichloroacetaldehyde with formamide in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or distillation to achieve the required quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-methanesulfonylethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield simpler amides or alcohol derivatives.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted formamides .
Scientific Research Applications
N-(2,2,2-trichloro-1-methanesulfonylethyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-methanesulfonylethyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The trichloro group and formamide moiety play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-tosylethyl)formamide
- N-(2,2,2-trichloro-1-hydroxyethyl)formamide
- N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)formamide
Uniqueness
N-(2,2,2-trichloro-1-methanesulfonylethyl)formamide is unique due to its specific combination of a trichloromethanesulfonylethyl group with a formamide moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C4H6Cl3NO3S |
---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-methylsulfonylethyl)formamide |
InChI |
InChI=1S/C4H6Cl3NO3S/c1-12(10,11)3(8-2-9)4(5,6)7/h2-3H,1H3,(H,8,9) |
InChI Key |
KEGFUDDBIQPKCI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C(Cl)(Cl)Cl)NC=O |
Origin of Product |
United States |
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